![molecular formula C12H16N2O B3034717 1-[(4-Aminophenyl)methyl]piperidin-2-one CAS No. 21172-66-7](/img/structure/B3034717.png)
1-[(4-Aminophenyl)methyl]piperidin-2-one
Overview
Description
“1-[(4-Aminophenyl)methyl]piperidin-2-one” is a compound that has been used in the pharmaceutical industry . It is also known as “1-(4-aminobenzyl)piperidin-2-one dihydrochloride” and has a molecular weight of 277.19 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Piperidines, which include “1-[(4-Aminophenyl)methyl]piperidin-2-one”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “1-[(4-Aminophenyl)methyl]piperidin-2-one” is C12H16N2O . The InChI code is 1S/C12H16N2O.2ClH/c13-11-6-4-10(5-7-11)9-14-8-2-1-3-12(14)15;;/h4-7H,1-3,8-9,13H2;2*1H .Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The compound “1-[(4-Aminophenyl)methyl]piperidin-2-one” is a powder that is stored at room temperature . Its molecular weight is 277.19 .Scientific Research Applications
Role in Drug Design
Piperidines, including “1-(4-Aminobenzyl)piperidin-2-one”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Pharmacological Applications
Piperidine derivatives have been found to have a wide range of pharmacological applications . They have been used in the discovery and biological evaluation of potential drugs .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . Compounds with piperidine moiety show a wide variety of biologic activities .
Antimicrobial Applications
Piperidine derivatives have also been used as antimicrobial agents . They have shown effectiveness against a variety of microbial strains .
Anti-inflammatory Applications
Piperidine derivatives have been used as anti-inflammatory agents . They have shown effectiveness in reducing inflammation in various conditions .
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They have shown effectiveness in treating a variety of psychiatric conditions .
Antimalarial Applications
Some synthetic 1, 4-disubstituted piperidines have been evaluated for their antimalarial properties . This suggests that “1-(4-Aminobenzyl)piperidin-2-one” could potentially have similar applications .
Antioxidant Applications
Piperine, a piperidine derivative, has shown powerful antioxidant action . This suggests that “1-(4-Aminobenzyl)piperidin-2-one” could potentially have similar antioxidant applications .
Safety And Hazards
Future Directions
The future directions for “1-[(4-Aminophenyl)methyl]piperidin-2-one” and similar compounds lie in the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
1-[(4-aminophenyl)methyl]piperidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-6-4-10(5-7-11)9-14-8-2-1-3-12(14)15/h4-7H,1-3,8-9,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNJOSFXNLDQDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminobenzyl)piperidin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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